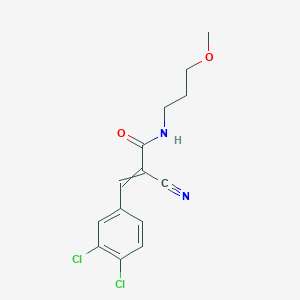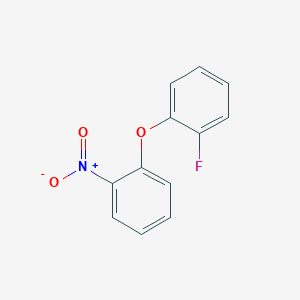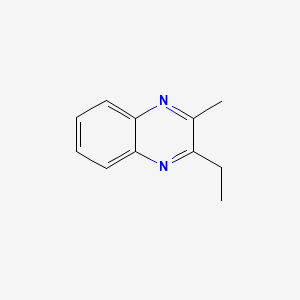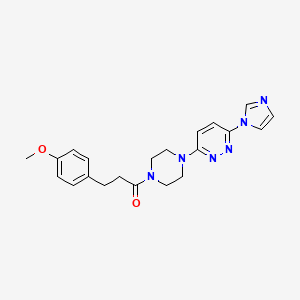![molecular formula C18H16N4O2S B2476938 1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894009-92-8](/img/structure/B2476938.png)
1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxicity Properties
- Novel derivatives of 1-(Benzo[d]thiazol-2-yl)urea have been synthesized, demonstrating significant antimicrobial activity against various bacterial and fungal strains. Additionally, some compounds in this series exhibited notable cytotoxicity against cervical cancer (HeLa) cell lines, suggesting potential therapeutic applications in oncology (Shankar et al., 2017).
Anthelmintic Activity
- A study on the synthesis of 1-(Benzo[d]thiazol-2-yl)urea derivatives reported their potential as anthelmintic agents. These derivatives showed good to moderate activity against Perituma posthuma, indicating their utility in treating parasitic worm infections (Sarkar et al., 2013).
Antipsychotic and Anticonvulsant Effects
- Some newly synthesized derivatives of 1-(Benzo[d]thiazol-2-yl)urea were evaluated for their antipsychotic and anticonvulsant properties, with one compound, in particular, showing notable efficacy (Kaur et al., 2012).
Use in Asymmetric Synthesis
- A study highlighted the use of a phenylpyrrolidine-based urea catalyst, related to 1-(Benzo[d]thiazol-2-yl)urea, in the asymmetric Michael addition of thiols to β-nitrostyrenes. This demonstrates its application in advanced organic synthesis processes (Kawazoe et al., 2015).
Anticancer Potential with Reduced Toxicity
- Derivatives of 1-(Benzo[d]thiazol-2-yl)urea have shown potent antiproliferative activities against various cancer cell lines, while also exhibiting reduced acute oral toxicity. This indicates their potential as anticancer agents with lower side effects (Xie et al., 2015).
Antimicrobial and Antituberculosis Activity
- A new series of N-substituted 1-(Benzo[d]thiazol-2-yl)urea derivatives displayed significant antimicrobial activity against selected bacteria and fungi. Some compounds also showed promising antituberculosis activity (Sharma et al., 2012).
Antifilarial Agents
- The synthesis of 1-(Benzo[d]thiazol-2-yl)urea compounds has been linked to antifilarial activity against parasites such as Brugia pahangi and Litomosoides carinii, highlighting their potential use in treating filarial infections (Ram et al., 1984).
Antibacterial Agents
- Research into novel benzothiazole derivatives containing the aryl-urea moiety found that they possess dual inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property suggests their potential as multitasking agents in Alzheimer's disease (Kurt et al., 2015).
Antioxidant Activity
- A derivative of 1-(Benzo[d]thiazol-2-yl)urea exhibited high antioxidant activities, suggesting its potential application in mitigating oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Antimicrobial and Anticonvulsant Evaluation
- New 1-(Benzo[d]thiazol-2-yl)urea derivatives were synthesized and showed moderate antimicrobial activity, along with anticonvulsant properties, indicating their potential in pharmaceutical applications (Demirci, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This involves speculating on potential future research directions, applications, or modifications of the compound based on its properties and behavior.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16-10-12(11-22(16)13-6-2-1-3-7-13)19-17(24)21-18-20-14-8-4-5-9-15(14)25-18/h1-9,12H,10-11H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHUPKRAKNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
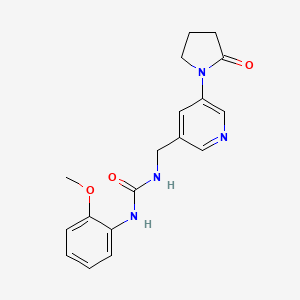
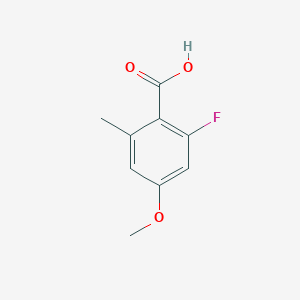
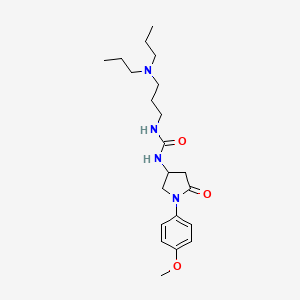
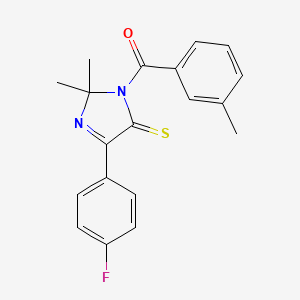
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
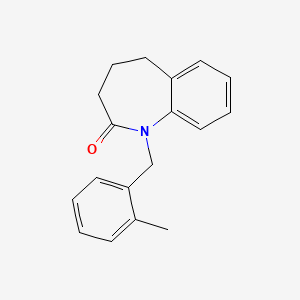
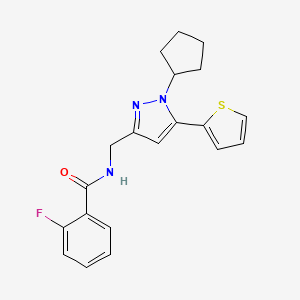
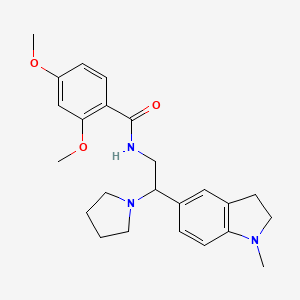
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
